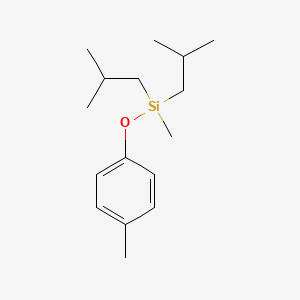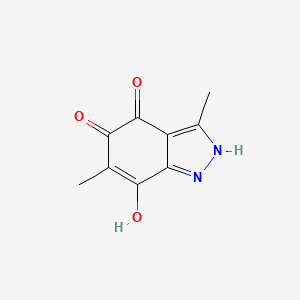
1H-Indazole-4,7-dione, 5-hydroxy-3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-4,7-dione, 5-hydroxy-3,6-dimethyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with hydroxy and methyl groups that contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-4,7-dione, 5-hydroxy-3,6-dimethyl- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. The reaction conditions often include the use of hydrazine and various catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole-4,7-dione, 5-hydroxy-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted indazole compounds with different functional groups .
Aplicaciones Científicas De Investigación
1H-Indazole-4,7-dione, 5-hydroxy-3,6-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-4,7-dione, 5-hydroxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1H-Indazole: A basic indazole structure without additional functional groups.
2H-Indazole: A tautomeric form of indazole with different electronic properties.
Indole: A structurally similar compound with a nitrogen atom in a different position.
Uniqueness: 1H-Indazole-4,7-dione, 5-hydroxy-3,6-dimethyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of hydroxy and methyl groups enhances its potential for various applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
59106-18-2 |
|---|---|
Fórmula molecular |
C9H8N2O3 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
7-hydroxy-3,6-dimethyl-2H-indazole-4,5-dione |
InChI |
InChI=1S/C9H8N2O3/c1-3-7(12)6-5(4(2)10-11-6)9(14)8(3)13/h12H,1-2H3,(H,10,11) |
Clave InChI |
OPYFVHFKOVDXLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NNC(=C2C(=O)C1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

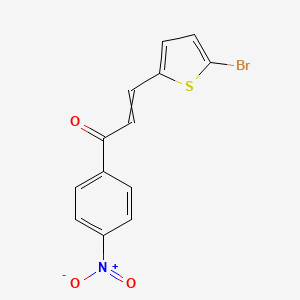

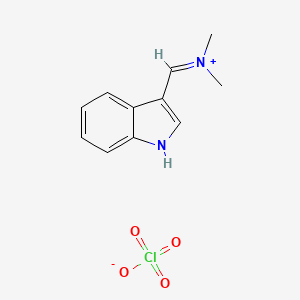
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
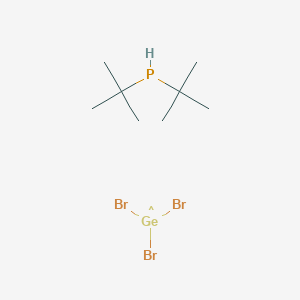

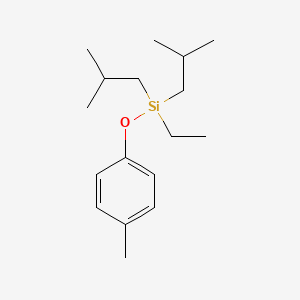
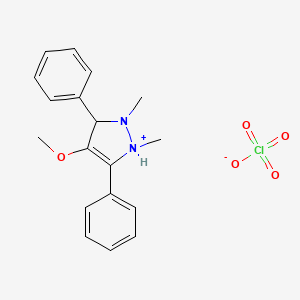
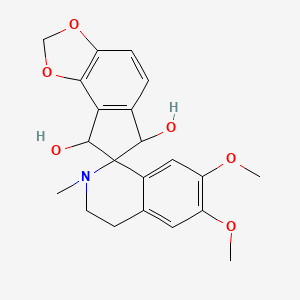

![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
